molecular formula C19H21N7O3S B6575779 N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1170513-35-5

N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No. B6575779
CAS RN: 1170513-35-5
M. Wt: 427.5 g/mol
InChI Key: WFLJJQAKYXYRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is 427.14265873 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CDK2 Inhibitor

The compound has been studied for its potential as a CDK2 inhibitor . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell division and proliferation. Inhibitors of CDK2 are being researched for their potential in treating various types of cancer .

Antileishmanial Agent

The compound has also been investigated for its antileishmanial properties . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is usually transmitted by the bite of certain types of sandflies. Compounds with antileishmanial properties can potentially be used in the treatment of this disease .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2 by binding to it and inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . The compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, leading to the arrest of cells at the S and G2/M phases . This is because CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .

Pharmacokinetics

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (gi 50 = 0127–0560 μM) , suggesting that it may have favorable ADME properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the arrest of the cell cycle at the S and G2/M phases, which is a consequence of the inhibition of CDK2 .

properties

IUPAC Name

N-[4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-15(27)23-16-3-5-17(6-4-16)30(28,29)25-11-9-24(10-12-25)18-13-19(21-14-20-18)26-8-2-7-22-26/h2-8,13-14H,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLJJQAKYXYRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

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